molecular formula C21H19NO3 B592560 Benzyl 5-amino-2-(benzyloxy)benzoate CAS No. 1456632-46-4

Benzyl 5-amino-2-(benzyloxy)benzoate

Cat. No.: B592560
CAS No.: 1456632-46-4
M. Wt: 333.387
InChI Key: XICZFKDDJLPGJR-UHFFFAOYSA-N
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Description

Benzyl 5-amino-2-(benzyloxy)benzoate is an organic compound with the molecular formula C21H19NO3 It is a derivative of benzoic acid, featuring both amino and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-2-(benzyloxy)benzoate typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin in hydrochloric acid or catalytic hydrogenation.

    Benzylation: The hydroxyl group at the 2-position is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron in acetic acid.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Iron powder in acetic acid or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 5-nitro-2-(benzyloxy)benzoate.

    Reduction: Formation of 5-amino-2-(benzyloxy)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-amino-2-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-2-(benzyloxy)benzoate depends on its functional groups:

    Amino Group: Can participate in hydrogen bonding and act as a nucleophile in biochemical reactions.

    Benzyloxy Group: Provides lipophilicity, aiding in the compound’s interaction with lipid membranes.

    Ester Group: Can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may have biological activity.

Comparison with Similar Compounds

    Benzyl 5-nitro-2-(benzyloxy)benzoate: Similar structure but with a nitro group instead of an amino group.

    Benzyl 5-amino-2-hydroxybenzoate: Similar structure but without the benzyloxy group.

Uniqueness: Benzyl 5-amino-2-(benzyloxy)benzoate is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

benzyl 5-amino-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICZFKDDJLPGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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